Polyglycerin-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

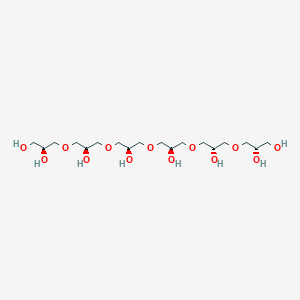

3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZRWTUPSQZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009952 | |

| Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36675-34-0, 87454-80-6 | |

| Record name | Hexaglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Polyglycerin-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of polyglycerin-6 (PG-6), a versatile polyether polyol with significant applications in the pharmaceutical, cosmetic, and biomedical fields. This document details the primary synthetic methodologies, purification techniques, and a suite of analytical methods for thorough characterization.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the direct polymerization of glycerol (B35011) and the ring-opening polymerization of glycidol. Each method offers distinct advantages and control over the final polymer architecture.

Direct Polymerization of Glycerol

This method involves the dehydration and etherification of glycerol at elevated temperatures, often in the presence of a catalyst. It is a straightforward approach but typically yields a product with a broader molecular weight distribution.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

-

Reactants: Glycerol is introduced into the flask along with a catalytic amount of an acid or base (e.g., sulfuric acid, sodium hydroxide, or potassium carbonate).[1][2] The catalyst concentration typically ranges from 1 to 5 wt%.[2]

-

Reaction Conditions: The mixture is heated to a temperature between 180°C and 270°C under a nitrogen atmosphere.[1][3] The reaction is allowed to proceed for several hours, with the continuous removal of water driving the polymerization.

-

Termination and Purification: The reaction is cooled, and the crude this compound is dissolved in water.[4] The catalyst is neutralized, and the resulting salts are removed. Purification can be achieved by dialysis or by treatment with ion-exchange resins.[4][5] The purified PG-6 is then dried under vacuum.

Anionic Ring-Opening Polymerization of Glycidol

This method allows for greater control over the molecular weight and architecture of the resulting polyglycerin, leading to polymers with a narrower polydispersity index (PDI).

Experimental Protocol:

-

Initiator Preparation: A suitable initiator, such as an alkoxide (e.g., potassium methoxide), is prepared in an anhydrous solvent.

-

Polymerization: Glycidol, the monomer, is slowly added to the initiator solution under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature, typically between 90°C and 100°C.[6]

-

Termination: The polymerization is terminated by the addition of a protic solvent, such as methanol (B129727) or water.

-

Purification: The resulting polymer is purified to remove the catalyst and any unreacted monomer. This can be achieved by precipitation in a non-solvent (e.g., diethyl ether), followed by filtration and drying under vacuum.

| Synthesis Method | Typical Mn ( g/mol ) | Typical Mw ( g/mol ) | Typical PDI (Mw/Mn) | Typical Yield (%) | Reference |

| Direct Polymerization (Acid Catalyzed) | 1,500 - 4,000 | 50,000 - 120,000 | > 2.0 | Variable | [2] |

| Anionic Ring-Opening Polymerization | 1,000 - 2,000 | - | < 1.5 | High | [1] |

Characterization of this compound

A thorough characterization of this compound is essential to determine its structure, molecular weight, and thermal properties, ensuring its suitability for specific applications.

Structural Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of PG-6. Both ¹H and ¹³C NMR are employed.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried PG-6 sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ) of the protons and carbons in the polyglycerin backbone are analyzed to confirm the structure and identify the different types of glycerol units (linear, dendritic, and terminal).

Expected Chemical Shifts (in DMSO-d₆):

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 3.2 - 3.8 | Protons of the polyglycerol backbone (CH, CH₂) |

| ¹³C | 60 - 80 | Carbons of the polyglycerol backbone |

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the PG-6 molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the PG-6 sample is placed on a KBr pellet or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The presence of characteristic absorption bands confirms the structure of polyglycerin.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3600 - 3100 (broad) | O-H stretching (hydroxyl groups) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| 1150 - 1000 | C-O-C stretching (ether linkages) |

Molecular Weight and Polydispersity Analysis

2.2.1. Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

GPC/SEC is the primary technique for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PG-6.

Experimental Protocol:

-

Sample Preparation: The PG-6 sample is dissolved in the GPC mobile phase (e.g., THF, DMF, or an aqueous buffer) at a concentration of 1-2 mg/mL.[7] The solution is filtered through a 0.2 µm filter before injection.[7]

-

Instrumentation: The analysis is performed on a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene for organic mobile phases or modified silica (B1680970) for aqueous mobile phases) and a refractive index (RI) detector.

-

Calibration: The system is calibrated using polymer standards with known molecular weights (e.g., polyethylene (B3416737) glycol or polystyrene).

-

Data Analysis: The elution profile of the PG-6 sample is used to calculate Mn, Mw, and PDI.

Thermal Properties Analysis

2.3.1. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of PG-6 by measuring its weight loss as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small amount of the PG-6 sample (typically 5-10 mg) is placed in a TGA pan.[8]

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA thermogram shows the decomposition temperature and the percentage of weight loss at different temperatures.

2.3.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of PG-6, such as the glass transition temperature (Tg).

Experimental Protocol:

-

Sample Preparation: A small amount of the PG-6 sample (typically 5-10 mg) is hermetically sealed in a DSC pan.[8]

-

Data Acquisition: The sample is subjected to a controlled heating and cooling cycle.

-

Data Analysis: The DSC thermogram reveals the Tg, which is an important characteristic of the amorphous polymer.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

References

- 1. This compound | 36675-34-0 | Benchchem [benchchem.com]

- 2. US8704005B2 - Methods for making polyglycerol - Google Patents [patents.google.com]

- 3. US3637774A - Process for preparation and purification of polyglycerols and esters thereof - Google Patents [patents.google.com]

- 4. JPH05117195A - Purification of polyglycerol - Google Patents [patents.google.com]

- 5. US3742069A - Purification of polyglycerols - Google Patents [patents.google.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. Polymer Analysis (GPC, TGA, DSC) - Universität Ulm [uni-ulm.de]

Anionic Polymerization of Glycidyl Ethers for Polyglycerol: A Technical Guide

An in-depth technical guide on the anionic polymerization of glycidyl (B131873) ethers for polyglycerol synthesis, tailored for researchers, scientists, and drug development professionals.

Introduction

Polyglycerol (PG) and its derivatives are highly versatile polymers with significant potential in biomedical and pharmaceutical applications. Their biocompatibility, high water solubility, and multifunctional nature make them ideal candidates for drug delivery systems, protein conjugation, and surface modifications.[1] Anionic ring-opening polymerization (AROP) of glycidyl ethers stands out as a robust and controllable method for synthesizing polyglycerols with well-defined architectures, including linear and hyperbranched structures.[2] This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the anionic polymerization of glycidyl ethers for the production of polyglycerol.

Reaction Mechanisms

The anionic polymerization of glycidyl ethers proceeds via a ring-opening mechanism initiated by a nucleophile. The architecture of the resulting polyglycerol is primarily determined by the choice of the glycidyl ether monomer.

-

Linear Polyglycerol (LPG): To synthesize linear polyglycerol, the hydroxyl group of the glycidol (B123203) monomer must be protected prior to polymerization to prevent chain transfer and branching.[1][2] Common protecting groups include acetals, such as in ethoxyethyl glycidyl ether (EEGE).[2][3] The polymerization is initiated by a strong base, which attacks the epoxide ring, leading to a controlled, living polymerization. Following polymerization, the protecting groups are removed, typically by acid hydrolysis, to yield the final linear polyglycerol.[3]

-

Hyperbranched Polyglycerol (HPG): Hyperbranched polyglycerols are synthesized directly from unprotected glycidol monomers.[2][4] The reaction is a ring-opening multibranching polymerization (ROMBP).[4] A key aspect of this process is the slow addition of the monomer to a partially deprotonated multifunctional initiator, such as 1,1,1-trimethylolpropane (TMP).[2][4] This slow addition minimizes side reactions and allows for the controlled growth of a hyperbranched structure with a high degree of branching.[4]

Diagram of Anionic Polymerization Mechanisms

Caption: Synthetic routes for linear and hyperbranched polyglycerols.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of well-defined polyglycerols. Below are representative protocols for the synthesis of both linear and hyperbranched structures.

1. Synthesis of Linear Polyglycerol via Ethoxyethyl Glycidyl Ether (EEGE)

This protocol is adapted from procedures described for the synthesis of high molecular weight linear polyglycidols.[3]

-

Monomer: Ethoxyethyl glycidyl ether (EEGE)

-

Initiator System: Tetraoctylammonium bromide (NOct4Br) and triisobutylaluminum (B85569) (i-Bu3Al)

Methodology:

-

Preparation: All glassware should be rigorously dried and the reaction carried out under an inert atmosphere (e.g., argon or nitrogen). Toluene is typically used as the solvent and should be dried over a suitable drying agent.

-

Initiator and Activator Addition: In a Schlenk flask, dissolve tetraoctylammonium bromide in dry toluene. To this solution, add a 1.5- to 5-fold excess of triisobutylaluminum as a monomer activator.

-

Polymerization: Cool the reaction mixture to 0°C. Slowly add the ethoxyethyl glycidyl ether monomer to the initiator/activator solution. The reaction is typically allowed to proceed for several hours at this temperature.

-

Termination and Purification: The polymerization is terminated by the addition of a protic solvent, such as methanol. The resulting polymer (poly(ethoxyethyl glycidyl ether), PEEGE) is then precipitated in a non-solvent like hexane (B92381) and dried under vacuum.

-

Deprotection: To obtain linear polyglycerol, the PEEGE is dissolved in a suitable solvent (e.g., THF) and treated with an acid, such as hydrochloric acid, to cleave the acetal (B89532) protecting groups. The final linear polyglycerol is then purified by dialysis or precipitation.

2. Synthesis of Hyperbranched Polyglycerol (HPG)

This protocol is based on the slow monomer addition technique for ring-opening multibranching polymerization.[4]

-

Monomer: Glycidol

-

Initiator: 1,1,1-trimethylolpropane (TMP) partially deprotonated with cesium hydroxide (B78521) monohydrate.

Methodology:

-

Initiator Preparation: In a dry Schlenk flask, place 1,1,1-trimethylolpropane (TMP) and 0.3 equivalents of cesium hydroxide monohydrate. Suspend the mixture in benzene (B151609) and stir at room temperature under vacuum for 30 minutes. Remove all solvents under high vacuum at 40°C for at least four hours to yield the partially deprotonated initiator.

-

Polymerization: Heat the initiator to 100°C in diglyme (B29089). A mixture of glycidol and diglyme is then added slowly to the initiator solution using a syringe pump over a period of several hours. The slow addition is critical to maintain a low monomer concentration and control the polymerization.

-

Termination and Purification: After the monomer addition is complete, the reaction is allowed to proceed for an additional period to ensure full conversion. The polymerization is then terminated, and the resulting hyperbranched polyglycerol is purified, typically by precipitation in a non-solvent and subsequent drying.

Diagram of Experimental Workflow

Caption: Step-by-step workflow for the synthesis of LPG and HPG.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the anionic polymerization of glycidyl ethers.

Table 1: Linear Polyglycerols from Protected Glycidyl Ethers

| Monomer | Initiator System | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| EEGE | NOct4Br / i-Bu3Al | 0 | up to 85,000 | Narrow | [3] |

| tBuGE | NOct4Br / i-Bu3Al | 0 | Controlled | Narrow | [3] |

| EEGE | CsOH | N/A | up to 30,000 | 1.38 - 1.89 | [5] |

| EEGE | Potassium or Cesium Alkoxides | N/A | N/A | Narrow | [5] |

| EGE/EEGE | t-Bu-P4 / tBBA | N/A | N/A | ≤ 1.07 | [6] |

Table 2: Hyperbranched Polyglycerols from Glycidol

| Initiator | Monomer Addition | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Partially Deprotonated TMP | Slow | 90 - 100 | Controlled | 1.2 - 1.9 | [2][7] |

| TMP / KOH | Slow | N/A | 3,900 - 9,700 | ~1.75 | [8] |

| TMP / Cesium Hydroxide | Slow | 100 | N/A | N/A | [4] |

Applications in Drug Development

The unique properties of polyglycerols make them highly attractive for various applications in drug development:

-

Drug Delivery Systems: The hydrophilic and biocompatible nature of polyglycerols, coupled with their multivalent functionality, allows for their use as carriers for therapeutic agents.[1] They can be formulated into nanoparticles, micelles, or nanogels to encapsulate and deliver drugs.[1][9]

-

Protein and Surface Conjugation: Linear polyglycerol is being explored as an alternative to polyethylene (B3416737) glycol (PEG) for "PEGylation," a process that improves the pharmacokinetic properties of protein drugs.[1]

-

Stimuli-Responsive Systems: By incorporating sensitive linkages, such as pH-sensitive ketals or redox-sensitive disulfide bonds, into the polyglycerol backbone, drug delivery systems can be designed to release their cargo in response to specific biological cues, such as the acidic tumor microenvironment or the reducing environment within cells.[1][2]

Anionic ring-opening polymerization of glycidyl ethers is a powerful and versatile method for synthesizing polyglycerols with controlled architectures and functionalities. By selecting the appropriate monomer (protected or unprotected glycidyl ether) and optimizing the reaction conditions, both linear and hyperbranched polyglycerols with tailored molecular weights and low polydispersity can be obtained. These well-defined polymers hold immense promise for advancing the field of drug delivery and other biomedical applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in this exciting area.

References

- 1. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications [mdpi.com]

- 2. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-step synthesis of multi-alkyne functional hyperbranched polyglycerols by copolymerization of glycidyl propargyl ether and glycidol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00064H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. Versatile Polyglycerol Revolutionizes Food, Cosmetics, and Pharmaceuticals Industries with Unique Emulsifying and Drug Delivery Properties [prnewswire.com]

A Technical Guide to Polyglycerol Synthesis via Condensation Polymerization

For Researchers, Scientists, and Drug Development Professionals

Polyglycerol (PG), a versatile and biocompatible polymer, is gaining significant traction in the biomedical and pharmaceutical fields. Its unique properties, including high water solubility and a flexible polyether backbone with abundant hydroxyl groups, make it an ideal candidate for applications ranging from drug delivery systems and protein conjugation to surface modifications.[1][2] This technical guide provides an in-depth exploration of polyglycerol synthesis through condensation polymerization, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes and relationships.

Core Principles of Condensation Polymerization of Glycerol (B35011)

The synthesis of polyglycerol from glycerol via condensation polymerization is primarily a dehydration reaction where ether linkages are formed between glycerol monomers, releasing water as a byproduct.[3][4] This process can be catalyzed by either bases or acids, with each approach influencing the resulting polymer structure and properties.

Base-Catalyzed Condensation

Base-catalyzed polymerization is a common method for producing polyglycerols.[5] The reaction mechanism involves the deprotonation of a glycerol hydroxyl group by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a more reactive alkoxide.[3] This alkoxide then acts as a nucleophile, attacking a primary hydroxyl group of another glycerol molecule, resulting in the formation of a diglycerol (B53887) and regenerating the hydroxide ion.[3] To drive the reaction towards higher molecular weight polymers, the water produced during the reaction must be continuously removed, typically by heating at elevated temperatures under reduced pressure.[3]

A proposed mechanism also suggests the in situ formation of glycidol (B123203) from glycerol, which then undergoes ring-opening polymerization, contributing to the formation of linear, branched, and cyclic structures.[6]

Acid-Catalyzed Condensation

Acid-catalyzed condensation, using catalysts like sulfuric acid, offers an alternative route to polyglycerol.[7][8] This method can accelerate the polymerization rate significantly.[7] The reaction is typically carried out at temperatures between 110°C and 200°C under vacuum to facilitate the removal of water.[8][9] This process can yield high molecular weight polyglycerols, but controlling the reaction to avoid charring and the formation of by-products is crucial.[8]

Quantitative Data on Synthesis Parameters

The properties of the resulting polyglycerol, such as molecular weight, degree of branching, and polydispersity, are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Base-Catalyzed Condensation of Glycerol

| Parameter | Value | Catalyst | Notes | Source |

| Temperature | 230-270°C | NaOH, KOH | Typical range for thermal dehydration. | [10][11] |

| Temperature | 250-270°C | Soap in crude glycerol | Preferred range for good conversion with minimal side products. | [10] |

| Temperature | 220°C | LiOH-modified clay | Optimized temperature for high glycerol conversion and polyglycerol yield. | [12] |

| Catalyst Conc. | 0.5-1 mol% NaOH | - | For producing di- and triglycerols. | [5] |

| Catalyst Conc. | 4-10 mol% NaOH | - | For higher degrees of polymerization. | [5] |

| Reaction Time | 60 minutes | Soap in crude glycerol | Achieved 94.94% polyglycerol yield with microwave irradiation. | [13] |

| Pressure | Atmospheric | NaOH, KOH | Common condition for thermal dehydration. | [10] |

Table 2: Acid-Catalyzed Condensation of Glycerol

| Parameter | Value | Catalyst | Notes | Source |

| Temperature | 110-200°C | Sulfuric acid | Reaction rate is slow below 120°C. | [8][9] |

| Temperature | 140°C | Sulfuric acid | Preferred temperature to control the reaction. | [8] |

| Temperature | 80°C | Sulfuric acid | For the synthesis of polyglyceric acid from glyceric acid. | [7] |

| Catalyst Conc. | 1-5 wt% | Sulfuric acid | Typical catalyst loading. | [8] |

| Pressure | < 400 mmHg | Sulfuric acid | Reduced pressure is used to remove water. | [8][9] |

| Pressure | 1-20 mmHg | Sulfuric acid | Preferred pressure range. | [9] |

Detailed Experimental Protocols

This section provides generalized experimental protocols for the base-catalyzed and acid-catalyzed condensation of glycerol.

Protocol for Base-Catalyzed Synthesis of Polyglycerol

Materials:

-

Glycerol (anhydrous)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Vacuum pump

-

Collection flask for water

Procedure:

-

Setup: Assemble the reaction apparatus consisting of a three-neck flask equipped with a mechanical stirrer, a condenser connected to a collection flask, and a connection to a vacuum line.

-

Charging the Reactor: Add anhydrous glycerol to the reaction flask.

-

Catalyst Addition: Add the desired amount of NaOH or KOH catalyst to the glycerol.

-

Initial Heating and Water Removal: Heat the mixture to 130-140°C to dissolve the catalyst and remove any residual water from the glycerol.[14]

-

Polymerization: Gradually increase the temperature to the target range (e.g., 230-270°C) while applying vacuum.[10][14] The condensation water will start to distill and should be collected in the collection flask.

-

Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected or by analyzing samples for their hydroxyl value or viscosity.

-

Termination and Neutralization: Once the desired degree of polymerization is reached, cool the reaction mixture to below 150°C.[14] Neutralize the catalyst by adding a stoichiometric amount of an acid (e.g., sulfuric acid or phosphoric acid).[14]

-

Purification: The resulting polyglycerol may be purified by filtration to remove the salt formed during neutralization. Further purification can be achieved through techniques like dialysis or solvent extraction if required.

Protocol for Acid-Catalyzed Synthesis of Polyglycerol

Materials:

-

Glycerol (anhydrous)

-

Sulfuric acid (H₂SO₄)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Distillation head and condenser

-

Vacuum pump

-

Collection flask

Procedure:

-

Setup: Assemble the reaction apparatus as described for the base-catalyzed synthesis.

-

Charging the Reactor: Add anhydrous glycerol to the reaction flask.

-

Catalyst Addition: Carefully add the catalytic amount of sulfuric acid to the glycerol while stirring.

-

Polymerization: Heat the mixture to the desired temperature (e.g., 140°C) under reduced pressure (e.g., < 200 mmHg).[8] Continuously remove the water of condensation.

-

Monitoring the Reaction: Monitor the reaction by the volume of water collected or by analyzing aliquots using techniques like Fourier-transform infrared (FTIR) spectroscopy to observe the decrease in the O-H stretch intensity.[8]

-

Termination and Neutralization: After the desired reaction time, cool the mixture and neutralize the sulfuric acid catalyst with a suitable base (e.g., sodium hydroxide or calcium carbonate).

-

Purification: The crude polyglycerol can be purified by filtration to remove the resulting salt. Depending on the desired purity, further purification steps may be necessary.

Visualizing the Process: Diagrams and Workflows

Visual aids are crucial for understanding the complex processes involved in polyglycerol synthesis. The following diagrams, generated using Graphviz, illustrate the reaction mechanism, experimental workflow, and the interplay of synthesis parameters.

Base-Catalyzed Condensation Mechanism

Caption: Mechanism of base-catalyzed glycerol condensation.

General Experimental Workflow for Polyglycerol Synthesis

Caption: Experimental workflow for polyglycerol synthesis.

Influence of Synthesis Parameters on Polyglycerol Properties

Caption: Relationship between synthesis parameters and polymer properties.

Characterization of Polyglycerol

A thorough characterization of the synthesized polyglycerol is essential to ensure it meets the requirements for its intended application. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, including the degree of branching and the types of ether linkages (e.g., 1,3- vs. 1,4-linkages).[8][15][16][17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization by identifying the characteristic ether bond (C-O-C) stretching vibrations and the decrease in the hydroxyl (O-H) group signal.[18][19]

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is employed to determine the molecular weight distribution (MWD), average molecular weights (Mn, Mw), and the polydispersity index (PDI) of the polymer.[1][20]

-

Mass Spectrometry (e.g., MALDI-TOF): This technique can be used to identify the distribution of different oligomers within the polyglycerol mixture.[20]

Applications in Drug Development

The unique properties of polyglycerol make it a highly attractive material for various pharmaceutical and biomedical applications.[1][2] Its high water solubility, biocompatibility, and multivalent nature allow for its use in:

-

Drug Delivery Systems: Hyperbranched polyglycerols can be functionalized to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[1][21]

-

Protein and Surface Conjugation: Polyglycerol can be conjugated to proteins and surfaces to improve their stability, reduce immunogenicity, and enhance their pharmacokinetic profiles, serving as a potential alternative to PEGylation.[1]

-

Tissue Engineering: Biodegradable elastomers based on polyglycerol, such as poly(glycerol sebacate), are being explored for tissue engineering applications due to their favorable mechanical properties and non-toxic degradation products.[22]

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. US8704005B2 - Methods for making polyglycerol - Google Patents [patents.google.com]

- 9. CA1041123A - Process for preparing polyglycerol - Google Patents [patents.google.com]

- 10. US8816133B2 - Process of producing polyglycerol from crude glycerol - Google Patents [patents.google.com]

- 11. US8101707B2 - Process for the direct manufacture of polyglycerol polyricinoleate - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 14. EP0719752A1 - Process for producing polyglycerols and polyglycerol esters - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the Synthesis of Hyperbranched and Linear Polyglycerol

An In-depth Technical Whitepaper for Researchers and Drug Development Professionals

Polyglycerol (PG), a biocompatible and highly functional polyether polyol, has garnered significant attention in the biomedical and pharmaceutical fields. Its versatile architecture, which can be tailored to be either hyperbranched (HPG) or linear (LPG), allows for a wide range of applications, from drug delivery and diagnostics to surface modification and regenerative medicine. This technical guide provides a comprehensive overview of the core synthetic methodologies for both hyperbranched and linear polyglycerol, offering a comparative analysis of reaction parameters, product characteristics, and detailed experimental protocols.

Introduction to Polyglycerol Architectures

The structural arrangement of glycerol (B35011) monomers dictates the physicochemical properties and, consequently, the application of the resulting polymer.

-

Hyperbranched Polyglycerol (HPG) is characterized by a dendritic, globular structure with a high density of terminal hydroxyl groups. This architecture arises from the polymerization of monomers with one reactive and at least two dormant functional groups (AB₂-type). HPGs are typically synthesized in a one-step process, making them a cost-effective alternative to perfectly branched dendrimers.[1][2] Their compact, non-entangling nature results in low viscosity, while the abundance of functional groups provides numerous sites for further modification.[3][4]

-

Linear Polyglycerol (LPG) , in contrast, possesses a defined, straight-chain structure with regularly spaced pendant hydroxyl groups.[5] The synthesis of LPG requires a multi-step approach involving the use of protected monomers to prevent branching during polymerization.[6][7] This controlled process yields polymers with low polydispersity and a well-defined structure, making them an attractive alternative to poly(ethylene glycol) (PEG) for bioconjugation and other biomedical applications.[5]

Synthesis of Hyperbranched Polyglycerol (HPG)

Several synthetic routes have been established for the production of HPG, with the ring-opening multibranching polymerization (ROMBP) of glycidol (B123203) being one of the most prevalent and controlled methods.

Ring-Opening Multibranching Polymerization (ROMBP) of Glycidol

The ROMBP of glycidol, a latent AB₂ monomer, is a powerful technique for synthesizing HPGs with controlled molecular weights and narrow polydispersity indices (PDI).[8][9] This method typically involves the slow addition of the glycidol monomer to a partially deprotonated multifunctional initiator, such as 1,1,1-tris(hydroxymethyl)propane (TMP).[6][8] The slow monomer addition is crucial for achieving a controlled polymerization and minimizing side reactions like cyclization.[8]

Key Characteristics of ROMBP:

-

Controlled Molecular Weight: The molecular weight of the resulting HPG can be tailored by adjusting the monomer-to-initiator ratio.[3]

-

Low Polydispersity: Slow monomer addition leads to a more uniform polymer growth, resulting in PDIs typically below 1.5.[8][9]

-

High Degree of Branching: The inherent nature of the AB₂ monomer results in a highly branched structure, with reported degrees of branching (DB) in the range of 0.53–0.59.[8][9]

Polycondensation of Glycerol with Diacids

Another common approach to HPG synthesis is the polycondensation of glycerol, an A₃ monomer, with a B₂ monomer such as a dicarboxylic acid (e.g., succinic acid, adipic acid).[1] This method is often carried out at elevated temperatures, with or without a catalyst.[1] While synthetically straightforward, this method generally offers less control over the final polymer structure compared to ROMBP, often resulting in higher polydispersity.[1]

Cationic and "Green" Synthesis Approaches

Cationic ring-opening polymerization of glycidol has also been explored for HPG synthesis.[10] More recently, "green" synthetic routes have been developed, for instance, using citric acid as both a proton donor and a core-initiating molecule for the polymerization of glycidol under ambient, solvent-free conditions.[10]

Synthesis of Linear Polyglycerol (LPG)

The synthesis of linear polyglycerol necessitates a protection-deprotection strategy to ensure the formation of a linear polymer chain.

Anionic Ring-Opening Polymerization of Protected Glycidol Monomers

The most established method for LPG synthesis involves the anionic ring-opening polymerization of a protected glycidol monomer, followed by a deprotection step.[5][6][7] Ethoxyethyl glycidyl (B131873) ether (EEGE) is the most commonly used protected monomer due to the acid-lability of the acetal (B89532) protecting group, which allows for straightforward removal after polymerization.[6]

Workflow for LPG Synthesis via Protected Monomers:

-

Protection: The hydroxyl group of glycidol is protected, for example, by reacting it with ethyl vinyl ether to form EEGE.[7]

-

Polymerization: The protected monomer undergoes anionic ring-opening polymerization, initiated by a suitable initiator like cesium hydroxide (B78521) or potassium alkoxides.[6] This results in a protected linear polyglycerol chain (e.g., poly(ethoxyethyl glycidyl ether), PEEGE).

-

Deprotection: The protecting groups are removed, typically by acidic hydrolysis, to yield the final linear polyglycerol with pendant hydroxyl groups.[6][11]

This method allows for the synthesis of LPGs with well-defined molecular weights and very low PDIs (often close to 1.0).[6][12]

Catalyst-Controlled Polycondensation

Recent advancements have demonstrated the use of diarylborinic acid catalysts to direct the polycondensation of glycerol with diacyl chlorides towards the formation of linear polyesters.[13] This catalyst selectively activates the 1,2-diol of glycerol, promoting the formation of 1,3-linked glycerol units and minimizing branching.[13]

Quantitative Comparison of Synthesis Methods

The choice of synthetic route significantly impacts the characteristics of the resulting polyglycerol. The following tables summarize key quantitative data for different synthesis methods.

Table 1: Synthesis of Hyperbranched Polyglycerol (HPG)

| Synthesis Method | Monomers | Initiator/Catalyst | Temp. (°C) | Mn (Da) | PDI (Mw/Mn) | Degree of Branching (DB) | Yield (%) |

| Anionic ROMBP of Glycidol | Glycidol | Partially deprotonated TMP | 90-100 | 1,250 - 6,500 | 1.13 - 1.47 | 0.53 - 0.59 | - |

| Anionic ROMBP of Glycidol (in dioxane) | Glycidol | - | - | up to 700,000 | 1.1 - 1.4 | 0.55 - 0.62 | 70 - 90 |

| Polycondensation | Glycerol, Succinic Acid | Ti(OC₄H₉)₄ | 60-150 | 992 | 1.28 | - | 62 |

| Polycondensation | Glycerol, Adipic Acid | Dibutyltin oxide | 140 | - | - | - | - |

| "Green" Cationic Polymerization | Glycidol | Citric Acid | Room Temp. | Varies | - | Varies | - |

Data compiled from multiple sources.[1][4][8][9][10][14]

Table 2: Synthesis of Linear Polyglycerol (LPG)

| Synthesis Method | Monomers | Initiator/Catalyst | Temp. (°C) | Mn (Da) | PDI (Mw/Mn) |

| Anionic ROP of EEGE | Ethoxyethyl glycidyl ether (EEGE) | Cesium hydroxide | - | up to 30,000 | ~1.5 |

| Anionic ROP of EEGE | Ethoxyethyl glycidyl ether (EEGE) | Potassium/Cesium alkoxide | - | up to 85,000 | ≥ 1.03 |

| Catalyst-Controlled Polycondensation | Glycerol, Sebacoyl chloride | Diarylborinic acids | 70 | - | Low |

Data compiled from multiple sources.[6][13]

Detailed Experimental Protocols

Protocol for Hyperbranched Polyglycerol (HPG) via Anionic ROMBP

This protocol is based on the method described by Sunder et al.[8][9]

Materials:

-

1,1,1-Tris(hydroxymethyl)propane (TMP)

-

Potassium methylate

-

Glycidol (distilled before use)

-

Dichloromethane

Procedure:

-

Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve TMP in a minimal amount of dry methanol. Add a catalytic amount of potassium methylate (e.g., 10 mol% relative to TMP) to partially deprotonate the TMP. Remove the methanol under vacuum.

-

Polymerization: Heat the initiator to 90-100 °C. Slowly add distilled glycidol to the molten initiator via a syringe pump over a period of several hours. The slow addition is critical to maintain control over the polymerization.

-

Termination: After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 12-24 hours) to ensure complete monomer conversion.

-

Purification: Cool the reaction mixture to room temperature. Dissolve the viscous product in methanol and precipitate it into a non-solvent like dichloromethane. Repeat the dissolution-precipitation cycle to purify the polymer. Dry the final product under vacuum.

Protocol for Linear Polyglycerol (LPG) via Anionic ROP of EEGE

This protocol is a generalized procedure based on established methods.[6]

Materials:

-

Ethoxyethyl glycidyl ether (EEGE)

-

Cesium hydroxide or potassium tert-butoxide (initiator)

-

Dry tetrahydrofuran (B95107) (THF)

-

Methanol

-

Hydrochloric acid (for deprotection)

-

Dialysis tubing

Procedure:

-

Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the initiator in dry THF. Add the EEGE monomer to the initiator solution. Stir the reaction mixture at room temperature until the polymerization is complete (monitor by NMR or GPC).

-

Termination: Terminate the polymerization by adding a small amount of degassed methanol.

-

Purification of Protected Polymer: Precipitate the polymer by adding the reaction mixture to a non-solvent like cold hexane. Collect the polymer and dry it under vacuum.

-

Deprotection: Dissolve the protected polymer (PEEGE) in a mixture of THF and dilute hydrochloric acid. Stir the solution at room temperature until the deprotection is complete (monitor by NMR).

-

Purification of LPG: Neutralize the solution with a base (e.g., sodium bicarbonate). Remove the solvent under reduced pressure. Dissolve the crude LPG in water and purify by dialysis against deionized water. Lyophilize the dialyzed solution to obtain pure LPG.

Visualization of Synthesis Pathways

Hyperbranched Polyglycerol Synthesis Workflow

Caption: Workflow for HPG synthesis via ROMBP.

Linear Polyglycerol Synthesis Workflow

Caption: Multi-step workflow for the synthesis of LPG.

Conclusion

The synthesis of polyglycerol offers a remarkable versatility, allowing for the creation of either highly branched, globular architectures or well-defined linear polymers. The choice between hyperbranched and linear polyglycerol is fundamentally driven by the desired application. HPG, with its facile one-step synthesis and high functionality, is well-suited for applications where a large number of reactive groups are beneficial, such as in drug delivery matrices and as cross-linking agents. In contrast, LPG, obtained through a more controlled multi-step process, provides a precisely defined structure with low polydispersity, making it an ideal candidate for applications requiring well-defined polymer-drug conjugates and as a substitute for PEG in stealth drug delivery systems. This guide provides the foundational knowledge for researchers and drug development professionals to select and implement the appropriate synthetic strategy for their specific needs in the ever-evolving field of biomedical polymer chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Hyperbranched polyglycerols: recent advances in synthesis, biocompatibility and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Polyglycerin-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of polyglycerin-6 (PG-6). It is designed to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and conceptual visualizations to support research and formulation activities.

This compound is a polyether polyol composed of six glycerol (B35011) units, forming a versatile and biocompatible polymer.[1] Its unique properties, including high hydrophilicity, numerous hydroxyl groups for functionalization, and excellent biocompatibility, make it a valuable excipient in pharmaceutical and cosmetic applications. This guide distinguishes between the properties of the base this compound polymer and its commonly used fatty acid esters, which function as non-ionic surfactants and emulsifiers.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values can be influenced by the degree of polymerization and the presence of linear versus hyperbranched structures.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Hexaglycerol | [2] |

| CAS Number | 36675-34-0 | [1] |

| Molecular Formula | C₁₈H₃₈O₁₃ | [1] |

| Molecular Weight | 462.5 g/mol | [1] |

| Appearance | Colorless to light yellow, viscous liquid | [3] |

| Density (at 20°C) | 1.361 g/cm³ | [2][4] |

| Boiling Point | 711.9°C at 760 mmHg | [4] |

| Flash Point | 384.4°C | [4] |

| Refractive Index | 1.538 | [4] |

| logP (n-octanol/water) | -1.76 to -5.6 | [2][4] |

| Water Solubility | >1000 g/L | [1] |

Structural Impact on Physicochemical Properties: Linear vs. Hyperbranched

This compound can exist in different architectures, primarily linear and hyperbranched, which significantly impact its physical and chemical behavior. Hyperbranched polyglycerol (HPG) has a compact, globular structure with a high density of terminal hydroxyl groups, whereas linear this compound has a simple, unbranched chain.[1][5]

Table 2: Comparison of Hyperbranched and Linear this compound Properties

| Property | Hyperbranched this compound | Linear this compound | Source(s) |

| Intrinsic Viscosity | 4–7 mL·g⁻¹ | 15–20 mL·g⁻¹ | [1] |

| Water Solubility | >400 mg/mL | ~250 mg/mL | [1] |

| Terminal OH Groups | 18–22 per molecule | 2 per molecule | [1] |

The lower intrinsic viscosity of hyperbranched structures is due to their globular shape and reduced chain entanglement.[1] The significantly higher water solubility is attributed to the numerous surface-exposed hydroxyl groups that readily form hydrogen bonds with water.[1]

This compound Derivatives: Fatty Acid Esters

This compound is often esterified with fatty acids to create non-ionic surfactants with a range of Hydrophilic-Lipophilic Balance (HLB) values. These derivatives are widely used as emulsifiers in formulations.

Table 3: Properties of Common Polyglyceryl-6 Esters

| Derivative | HLB Value | Primary Function | Source(s) |

| Polyglyceryl-6 Stearate | ~9 | O/W Emulsifier | [6] |

| Polyglyceryl-6 Laurate | 14.5 | O/W Emulsifier, Surfactant | [7] |

| Polyglyceryl-6 Oleate | Not specified | Emulsifier, Surfactant | [8] |

| Polyglyceryl-6 Polyricinoleate | ~3.0 | W/O Emulsifier | [9] |

Detailed Experimental Protocols

Accurate characterization of this compound is essential for its effective application. The following sections detail the standard methodologies for determining its key physicochemical properties.

Molecular Weight and Polydispersity Determination

Method: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Principle: GPC/SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. This allows for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6]

Protocol:

-

Sample Preparation: Dissolve the this compound sample completely in a suitable mobile phase (e.g., tetrahydrofuran (B95107) [THF] or an aqueous buffer). The solution must be filtered through a microfilter (e.g., 0.45 µm) to remove any particulate matter.

-

Instrumentation: Utilize a GPC/SEC system equipped with a refractive index (RI) detector. For more comprehensive data, multi-detector systems including light scattering and viscometer detectors can be used.[6]

-

Column: Select a column set appropriate for the expected molecular weight range of the polyglycerol.

-

Calibration: Construct a calibration curve using polymer standards of known molecular weights (e.g., polystyrene or polyethylene (B3416737) glycol standards).

-

Analysis: Inject the prepared sample into the GPC/SEC system. The elution profile is recorded by the detector.

-

Data Processing: The molecular weight distribution is calculated by comparing the retention time of the sample to the calibration curve.[10]

Figure 1: Workflow for GPC/SEC analysis of this compound.

Viscosity Measurement

Method: Rotational or Differential Viscometry (e.g., ASTM D2196, ASTM D5225)

Principle: This method measures the resistance of the this compound solution to flow under a defined shear rate. For polymers, solution viscosity is related to the average molecular size.

Protocol:

-

Solution Preparation: Prepare solutions of this compound at various known concentrations in a suitable solvent (e.g., water).

-

Instrumentation: Use a calibrated rotational viscometer with an appropriate spindle or a differential viscometer.

-

Temperature Control: Maintain a constant and recorded temperature throughout the measurement, as viscosity is highly temperature-dependent.

-

Measurement: Measure the torque required to rotate the spindle at a constant speed within the sample. For differential viscometers, the pressure drop across a capillary is measured relative to the pure solvent.

-

Calculation: The instrument software typically calculates the dynamic viscosity in mPa·s. For polymers, results can be expressed as specific, intrinsic, or relative viscosity.[11]

Solubility Determination

Method: Modified Shake-Flask Method

Principle: This method determines the saturation concentration of this compound in a given solvent at a specific temperature.

Protocol:

-

Sample Addition: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The process can be accelerated by a heating and cooling cycle, where the sample is heated to increase dissolution and then cooled to the target temperature to allow equilibration.

-

Phase Separation: After equilibration, allow any undissolved solute to settle. Centrifugation can be used to ensure clear separation of the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant. Analyze the concentration of dissolved this compound using a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation, refractive index, or a specific chromatographic method).

Hydrophilic-Lipophilic Balance (HLB) Value Determination

Principle: The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants like polyglyceryl esters, it can be calculated or determined experimentally.

Experimental Method (Emulsion Stability):

-

Prepare Emulsifier Blends: Prepare a series of blends of the test surfactant (e.g., polyglyceryl-6 stearate) with another surfactant of a known, different HLB value, creating a range of intermediate HLB values.

-

Formulate Emulsions: For each blend, prepare a standard oil-in-water (O/W) or water-in-oil (W/O) emulsion with a specific oil phase.

-

Observe Stability: Store the emulsions and observe their stability over time. Indicators of instability include creaming, coalescence, and phase separation.

-

Determine Optimal HLB: The HLB of the blend that produces the most stable emulsion corresponds to the required HLB of the oil phase and is a good approximation of the test surfactant's HLB.

Calculation Method (Griffin's Method for Non-ionic Surfactants): The HLB value can be calculated using the formula: HLB = 20 * (Mh / M) Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule (the this compound head).

-

M is the total molecular mass of the molecule.[1]

Role in Drug Delivery Systems

This compound and its derivatives are increasingly used in advanced drug delivery systems, particularly for the formulation of nanoemulsions and nanoparticles. Their biocompatibility and ability to act as emulsifiers and stabilizers are key to these applications. Hyperbranched polyglycerol (HPG) is especially noted for its potential to provide superior surface coating for nanoparticles compared to PEG, offering longer blood circulation times and reduced liver accumulation.[12]

Figure 2: Role of this compound esters in nanoemulsion-based drug delivery.

Conclusion

This compound is a highly versatile polymer with a range of physicochemical properties that can be tailored through control of its molecular architecture (linear vs. hyperbranched) and by chemical modification, such as esterification. Its high water solubility, biocompatibility, and functionalizability make it an excellent candidate for various applications in drug development, from a simple humectant to a critical component in advanced nanocarrier systems. This guide provides the foundational data and methodologies necessary for scientists and researchers to effectively characterize and utilize this compound and its derivatives in their work.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. Determination of HLB values of some nonionic surfactants and their mixtures | Semantic Scholar [semanticscholar.org]

- 3. lankem.com [lankem.com]

- 4. researchgate.net [researchgate.net]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. This compound | 36675-34-0 | Benchchem [benchchem.com]

- 7. Buy this compound | 36675-34-0 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 10. aimplas.net [aimplas.net]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight Determination of Polyglycerin-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglycerin-6 (PG-6) is a versatile polyether polyol with a growing presence in the pharmaceutical, cosmetic, and food industries due to its biocompatibility, hydrophilicity, and emulsifying properties. The molecular weight and its distribution are critical quality attributes that dictate the physicochemical properties and functionality of PG-6. This technical guide provides a comprehensive overview of the primary analytical techniques for determining the molecular weight of PG-6, with a focus on Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and comparative data are presented to assist researchers and professionals in the accurate characterization of this important polymer.

Introduction to this compound and the Importance of Molecular Weight

This compound is a polymer composed of six repeating glycerol (B35011) units linked by ether bonds.[1] Its structure can range from linear to highly branched, which significantly influences its properties.[2] The molecular weight of PG-6 is not a single value but rather a distribution of different chain lengths. This distribution is characterized by several key parameters:

-

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample divided by the total number of polymer molecules.[3]

-

Weight-Average Molecular Weight (Mw): An average that takes into account the contribution of each polymer chain to the overall molecular weight of the sample. Larger molecules contribute more to this value.[3]

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all molecules have the same length), while higher values indicate a broader distribution.[3][4]

These parameters are crucial as they directly impact the performance of PG-6 in various applications. For instance, the viscosity, solubility, and emulsifying capacity are all dependent on the molecular weight distribution.[2] Therefore, accurate determination of these values is essential for quality control, formulation development, and regulatory compliance.

Core Analytical Techniques for Molecular Weight Determination

The two primary techniques for determining the molecular weight of this compound are Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), and Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).

Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful liquid chromatography technique that separates molecules based on their hydrodynamic volume in solution.[5] Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the sample can be determined.

This protocol provides a general framework for the GPC/SEC analysis of PG-6. Optimization may be required based on the specific instrumentation and sample characteristics.

Instrumentation:

-

GPC/SEC system equipped with a pump, injector, column oven, and a Refractive Index (RI) detector.[6]

-

Optional: Multi-Angle Light Scattering (MALS) detector for absolute molecular weight determination without the need for column calibration.

Columns:

-

A set of columns suitable for polar polymers, such as those packed with polystyrene-divinylbenzene (e.g., PLgel) or a polar modified silica-based material (e.g., PSS GRAM).[7] The pore sizes should be selected to cover the expected molecular weight range of the PG-6 sample.

Mobile Phase:

-

Tetrahydrofuran (THF) is a commonly used mobile phase.[7]

-

For more polar or potentially interacting samples, Dimethylformamide (DMF) or Dimethylacetamide (DMAc) with a salt additive (e.g., 0.05 M LiBr) can be used to suppress interactions with the stationary phase.[7]

Method Parameters:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 50 - 100 µL.

-

Sample Concentration: 1 - 5 mg/mL, dissolved in the mobile phase.[8]

Sample Preparation:

-

Accurately weigh the PG-6 sample and dissolve it in the mobile phase to the desired concentration.

-

Allow the sample to dissolve completely, which may take several hours.

-

Filter the sample solution through a 0.2 or 0.45 µm syringe filter compatible with the mobile phase before injection.

Data Analysis:

-

Generate a calibration curve using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

-

Integrate the sample chromatogram to obtain the retention time profile.

-

Calculate Mn, Mw, and PDI using the calibration curve and the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For polymer analysis, soft ionization techniques like MALDI-TOF and ESI are employed to generate intact molecular ions, allowing for the determination of the molecular weight of individual oligomers.

In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. The time it takes for the ions to travel to the detector is proportional to their mass.

Instrumentation:

-

MALDI-TOF mass spectrometer.

Sample Preparation:

-

Matrix: 2,5-Dihydroxybenzoic acid (DHB) is a commonly used matrix for the analysis of polar molecules like polyglycerols.[9][10] A typical concentration is 10 mg/mL in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

Cationizing Agent: A salt such as sodium trifluoroacetate (B77799) (NaTFA) or potassium trifluoroacetate (KTFA) is often added to promote the formation of single, well-defined adducts (e.g., [M+Na]⁺ or [M+K]⁺). A typical concentration is 1 mg/mL in the matrix solution.

-

Analyte: Prepare a 1 mg/mL solution of PG-6 in a suitable solvent (e.g., water or methanol).

Sample Deposition:

-

Mix the analyte solution, matrix solution (containing the cationizing agent) in a 1:10 (v/v) ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely before analysis.

Instrument Parameters:

-

Ionization Mode: Positive ion mode.

-

Laser Intensity: Optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.

-

Mass Range: Set to cover the expected molecular weight distribution of the PG-6 sample.

Data Analysis:

-

Identify the series of peaks corresponding to the different oligomers of PG-6 adducted with the cationizing agent (e.g., [PG-6n + Na]⁺).

-

The mass difference between adjacent peaks should correspond to the mass of the glycerol monomer unit (74.08 Da).

-

The resulting mass spectrum provides a detailed view of the oligomer distribution.

ESI-MS is another soft ionization technique where a high voltage is applied to a liquid to create an aerosol. This technique is well-suited for the analysis of polar molecules and can be coupled with liquid chromatography (LC-ESI-MS) for enhanced separation.

Instrumentation:

-

Mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

-

Dissolve the PG-6 sample in a suitable solvent, such as methanol/water (1:1 v/v), to a concentration of approximately 10-100 µg/mL.[11]

-

Acidify the solution slightly with formic acid or acetic acid to promote protonation.

Infusion Parameters:

Data Analysis:

-

The ESI-MS spectrum will show a distribution of multiply charged ions for each oligomer.

-

Deconvolution of the spectrum is necessary to determine the molecular weights of the individual oligomers.

-

The data provides information on the oligomer distribution and can be used to calculate average molecular weights.[12]

Quantitative Data and Comparison

The following table summarizes typical molecular weight data for this compound obtained by GPC/SEC. It is important to note that the values can vary depending on the synthesis method and the specific analytical conditions used.

| Synthesis Method/Source | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Hyperbranched (anionic polymerization) | - | - | 1.1 - 1.3 | [13] |

| Hyperbranched (cationic polymerization) | ≤ 1500 | - | - | [13] |

| Hyperbranched (free-radical polymerization) | - | - | 1.5 - 2.0 | [13] |

Note: Specific Mn and Mw values are often proprietary or highly dependent on the exact synthesis conditions and are not always publicly available in detail for commercial products.

Conclusion

The accurate determination of the molecular weight of this compound is paramount for its effective application in various industries. GPC/SEC and Mass Spectrometry are complementary techniques that provide comprehensive information on the molecular weight distribution and oligomer composition of PG-6. GPC/SEC is ideal for determining the average molecular weights (Mn, Mw) and the polydispersity index (PDI), which are crucial for understanding the bulk properties of the polymer. Mass spectrometry, particularly MALDI-TOF and ESI-MS, offers a detailed view of the individual oligomers present in the sample. By employing the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize the molecular weight of this compound, ensuring its quality, consistency, and performance in their specific applications.

References

- 1. Comparison of LC-ESI, DART, and ASAP for the analysis of oligomers migration from biopolymer food packaging materials in food (simulants) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 36675-34-0 | Benchchem [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Electrospray mass spectrometry for characterizing polyglycerols and the effects of adduct ion and cone voltage | Semantic Scholar [semanticscholar.org]

- 13. Buy this compound | 36675-34-0 [smolecule.com]

Spectroscopic Analysis of Polyglycerin-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of Polyglycerin-6 (PG-6). PG-6 is a versatile polyether polyol, and a thorough understanding of its molecular structure is crucial for its application in research, and the pharmaceutical and drug development industries. This document details the experimental protocols and presents key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound, including the connectivity of atoms and the identification of different chemical environments of protons and carbons within the polymer chain.[1]

Data Presentation: 1H and 13C NMR Chemical Shifts

The following tables summarize the typical chemical shift ranges for the protons and carbons in this compound, referenced against Tetramethylsilane (TMS). These values are indicative and may vary slightly depending on the solvent used and the specific isomeric distribution of the PG-6 sample.

Table 1: 1H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.40 - 3.80 | Multiplet | Backbone -CH2 and -CH protons |

| 4.50 - 5.00 | Broad Singlet | Hydroxyl (-OH) protons |

Note: The broadness of the hydroxyl proton signal is due to chemical exchange and hydrogen bonding.[2]

Table 2: 13C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Assignment |

| 60 - 65 | Primary carbons (-CH2OH) |

| 70 - 80 | Secondary carbons (-CHOH- and -CH2O-) |

Note: The specific chemical shifts can provide insights into the degree of branching within the polyglycerol structure.[3]

Experimental Protocol: NMR Spectroscopy of this compound

Objective: To obtain high-resolution 1D (1H and 13C) NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium (B1214612) oxide - D2O, or Dimethyl sulfoxide-d6 - DMSO-d6)

-

NMR tubes (5 mm)

-

Internal standard (optional, e.g., TMS or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt - TSP for D2O)

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both 1H and 13C frequencies.

-

-

1H NMR Data Acquisition:

-

Set the spectral width to approximately 10-12 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

13C NMR Data Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the number of scans to 1024 or higher due to the low natural abundance of 13C.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both 1H and 13C spectra.

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or the internal standard.

-

Integrate the peaks in the 1H NMR spectrum.

-

Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.[4] For this compound, FT-IR is primarily used to confirm the presence of hydroxyl (-OH) and ether (C-O-C) functional groups.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table lists the key FT-IR absorption bands observed for this compound and their corresponding vibrational modes.

Table 3: FT-IR Peak Assignments for this compound

| Wavenumber (cm-1) | Intensity | Vibrational Mode | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H stretching | Hydroxyl (-OH) |

| 2950 - 2850 | Strong | C-H stretching | Alkane (-CH, -CH2) |

| 1470 - 1440 | Medium | C-H bending | Alkane (-CH2) |

| 1380 - 1360 | Medium | C-H bending | Alkane (-CH) |

| 1150 - 1050 | Strong | C-O stretching | Ether (C-O-C) and Alcohol (C-O) |

Note: The broadness of the O-H stretching band is indicative of extensive hydrogen bonding.[3]

Experimental Protocol: FT-IR Spectroscopy of this compound

Objective: To obtain an FT-IR spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound sample (viscous liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol, ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO2, H2O).

-

-

Sample Application:

-

Place a small drop of the viscous this compound sample directly onto the center of the ATR crystal.

-

Ensure the entire surface of the crystal is covered with a thin, even layer of the sample.

-

-

Data Acquisition:

-

Acquire the FT-IR spectrum of the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm-1 to 400 cm-1.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the major absorption bands and compare their wavenumbers to the characteristic values for known functional groups.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal using a soft, lint-free wipe soaked in a suitable solvent (e.g., isopropanol).

-

Ensure all sample residue is removed before the next measurement.

-

Oligomer Distribution Analysis by Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For polymers like this compound, which exist as a distribution of different chain lengths (oligomers), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly useful technique to determine the oligomer distribution and molecular weight.[5]

Data Presentation: MALDI-TOF MS of this compound Oligomers

The MALDI-TOF mass spectrum of this compound will show a series of peaks, each corresponding to a different oligomer adducted with a cation (typically Na+ or K+). The mass difference between adjacent peaks corresponds to the mass of the repeating glycerol (B35011) unit (74.079 g/mol ).

Table 4: Representative m/z Values for Sodiated this compound Oligomers ([M+Na]+)

| Degree of Polymerization (n) | Chemical Formula (C3nH6n+2O2n+1) | Calculated Monoisotopic Mass (Da) | Expected m/z ([M+Na]+) |

| 3 (Triglycerin) | C9H20O7 | 240.121 | 263.111 |

| 4 (Tetraglycerin) | C12H26O9 | 314.158 | 337.148 |

| 5 (Pentaglycerin) | C15H32O11 | 388.195 | 411.185 |

| 6 (Hexaglycerin) | C18H38O13 | 462.231 | 485.221 |

| 7 (Heptaglycerin) | C21H44O15 | 536.268 | 559.258 |

| 8 (Octaglycerin) | C24H50O17 | 610.304 | 633.294 |